6-(Dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione
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Overview
Description
6-(Dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione is a complex organic compound with a unique structure that includes a dimethylamino group, a methylphenyl group, and a benzo[de]isoquinoline-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[de]isoquinoline-1,3-dione core: This can be achieved through a cyclization reaction involving appropriate starting materials such as phthalic anhydride and aniline derivatives.
Introduction of the dimethylamino group: This step often involves the use of dimethylamine in the presence of a catalyst to attach the dimethylamino group to the core structure.
Attachment of the methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-(Dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, interference with signal transduction, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-(Dimethylamino)-2-phenylbenzo[de]isoquinoline-1,3-dione
- 6-(Dimethylamino)-2-(4-methylphenyl)benzo[de]isoquinoline-1,3-dione
- 6-(Dimethylamino)-2-(2-methylphenyl)benzo[de]isoquinoline-1,3-dione
Uniqueness
6-(Dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
6-(dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-13-6-4-7-14(12-13)23-20(24)16-9-5-8-15-18(22(2)3)11-10-17(19(15)16)21(23)25/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCZPJFXAKOFKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C4C(=C(C=C3)N(C)C)C=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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